4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine
CAS No.:
Cat. No.: VC16444407
Molecular Formula: C18H20F3N3S
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20F3N3S |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 4-(4-methylpiperidin-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |
| Standard InChI | InChI=1S/C18H20F3N3S/c1-13-6-9-24(10-7-13)16-5-8-22-17(23-16)25-12-14-3-2-4-15(11-14)18(19,20)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
| Standard InChI Key | FWSQPGLEQUOFLA-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)C2=NC(=NC=C2)SCC3=CC(=CC=C3)C(F)(F)F |
Introduction
4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique combination of a pyrimidine core, a methylpiperidine group, and a trifluoromethyl-substituted benzylthio moiety. It has potential applications in medicinal chemistry due to its structural features, which suggest possible bioactivity.
Synthesis
The synthesis of 4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine typically involves:
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Formation of the Pyrimidine Core:
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The pyrimidine ring is synthesized via condensation reactions involving urea or guanidine derivatives with β-diketones or β-ketoesters.
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Introduction of the Benzylthio Group:
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A nucleophilic substitution reaction introduces the benzylthio group at the 2-position of the pyrimidine ring.
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Attachment of the Methylpiperidine Group:
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The 4-position of the pyrimidine ring is functionalized with the methylpiperidine moiety using alkylation or reductive amination techniques.
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These steps are optimized to ensure high yield and purity.
Analytical Data
| Technique | Observations |
|---|---|
| NMR Spectroscopy | Distinct signals for aromatic protons (benzene ring), aliphatic protons (piperidine), and trifluoromethyl group. |
| Mass Spectrometry | Molecular ion peak at ~359 m/z corresponding to the molecular weight of the compound. |
| IR Spectroscopy | Characteristic peaks for C=N stretching (pyrimidine), S-C stretching, and C-F bonds. |
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